3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O3S It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-methoxy-1-methyl-1H-pyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Catalysts: Base catalysts such as triethylamine or pyridine
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors.
Biological Studies: Used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, this reactivity can be exploited to modify proteins and enzymes, thereby altering their function. The compound’s molecular targets and pathways depend on the specific nucleophiles and conditions used in the reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-methoxy-1-methyl-1H-pyrazole-4-sulfonic acid
- 3-methoxy-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
3-methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds, such as sulfonic acids and sulfonamides, which have different reactivity profiles and applications.
Properties
CAS No. |
2680536-09-6 |
---|---|
Molecular Formula |
C5H7ClN2O3S |
Molecular Weight |
210.6 |
Purity |
95 |
Origin of Product |
United States |
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